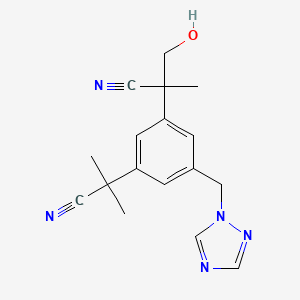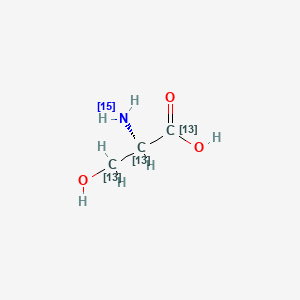
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid: is a compound of significant interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of propanoic acid, where specific carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. Such isotopic labeling is crucial for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions in various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid typically involves multi-step organic synthesis. The starting materials are often isotopically labeled precursors, such as carbon-13 labeled glycerol and nitrogen-15 labeled ammonia. The synthesis involves the following steps:
Isotopic Labeling of Precursors: The initial step involves the preparation of isotopically labeled precursors. For instance, carbon-13 labeled glycerol can be synthesized through microbial fermentation using carbon-13 labeled glucose.
Formation of Intermediate Compounds: The labeled precursors undergo a series of chemical reactions, including oxidation, reduction, and substitution, to form intermediate compounds.
Final Conversion: The intermediate compounds are then converted to this compound through specific reaction conditions, such as controlled pH, temperature, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Fermentation: Utilizing bioreactors for the microbial fermentation of carbon-13 labeled glucose to produce carbon-13 labeled glycerol.
Chemical Synthesis: Employing large-scale chemical reactors for the subsequent synthesis steps, ensuring precise control over reaction conditions to maintain isotopic purity.
Purification: Using advanced purification techniques, such as chromatography and crystallization, to isolate the final product with high isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of isotopically labeled pyruvic acid.
Reduction: The carbonyl group can be reduced back to the hydroxyl group, regenerating the original compound.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions, often in the presence of a base like pyridine.
Major Products
Oxidation: Formation of isotopically labeled pyruvic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic flux analysis to understand cellular metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in studying metabolic disorders.
Industry: Applied in the production of isotopically labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid involves its incorporation into metabolic pathways. The isotopic labels allow researchers to trace the compound’s movement and transformation within biological systems. The molecular targets include enzymes involved in metabolic processes, and the pathways involve key reactions such as glycolysis and the citric acid cycle.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-azanyl-3-hydroxypropanoic acid: The non-isotopically labeled version of the compound.
(2R)-2-(15N)azanyl-3-hydroxypropanoic acid: Labeled only with nitrogen-15.
(2R)-2-azanyl-3-hydroxy(1,2,3-13C3)propanoic acid: Labeled only with carbon-13.
Uniqueness
The uniqueness of (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid lies in its dual isotopic labeling, which provides a more comprehensive tool for studying complex biochemical processes. The combination of carbon-13 and nitrogen-15 labels allows for simultaneous tracking of carbon and nitrogen atoms, offering insights into the interplay between carbon and nitrogen metabolism.
Propriétés
Formule moléculaire |
C3H7NO3 |
|---|---|
Poids moléculaire |
109.064 g/mol |
Nom IUPAC |
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |
Clé InChI |
MTCFGRXMJLQNBG-ROQAEYOOSA-N |
SMILES isomérique |
[13CH2]([13C@H]([13C](=O)O)[15NH2])O |
SMILES canonique |
C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


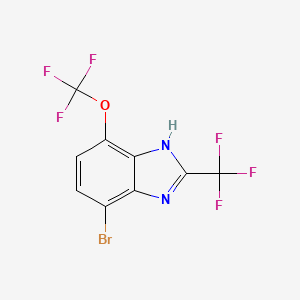
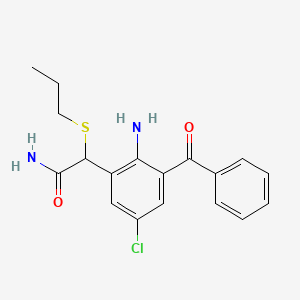



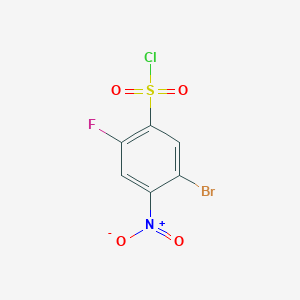
![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)
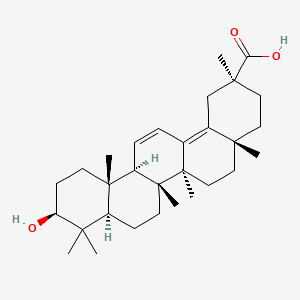
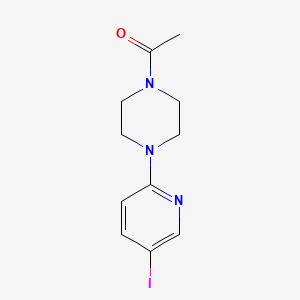
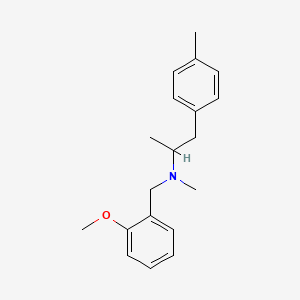
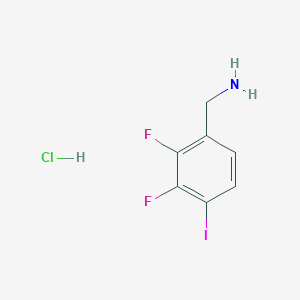
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
